(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
Overview
Description
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is the dopamine transporter (DAT) and norepinephrine transporter (NET) . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, thereby modulating the signaling of these neurotransmitters .
Mode of Action
This compound acts as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) . By inhibiting these transporters, it prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to an increase in the extracellular concentrations of these neurotransmitters . This results in prolonged neurotransmitter action at the synaptic cleft .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by this compound can result in a variety of molecular and cellular effects. For instance, it may contribute to antidepressant and perhaps smoking cessation activities . Both (2S,3S) and (2R,3R) metabolites reverse affective and somatic withdrawal signs in nicotine-dependent mice, but (2S,3S)-hydroxybupropion is more potent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the formation of the desired stereoisomer. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: A compound with similar stereochemistry but different functional groups, used as a dopamine transporter inhibitor.
(2S,3S)-H-Abu(3-N3)-OH hydrochloride: Another compound with a similar chiral center, used in click chemistry reactions.
Uniqueness
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is unique due to its combination of an amino group, a cyclopropyl group, and a hydroxy group, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDLVWKLIICSU-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)NC1CC1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648658 | |
Record name | (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944716-73-8 | |
Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944716-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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